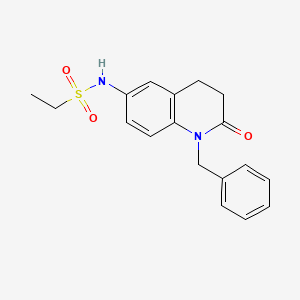

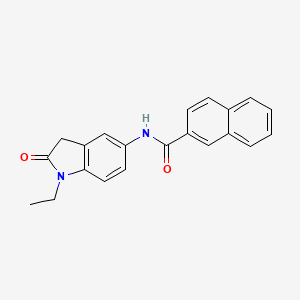

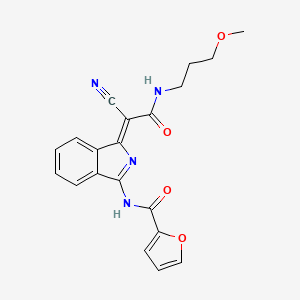

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of similar compounds has been clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile” are not available, similar compounds such as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .Scientific Research Applications

Molecular and Crystal Structure Analysis

The compound has been used in the synthesis, analysis of molecular and crystal structures . It can be obtained via a two-step synthetic scheme involving 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound . The molecular and crystalline arrangements were defined with SC-XRD .

Biological Properties

The compound has been studied for its biological properties . A molecular docking study was carried out to evaluate the interactions of the title compound with the active centers of macromolecules corresponding to viral targets .

Anti-Hepatitis B Activity

The compound has potential applications in anti-hepatitis B activity . It was evaluated for its interactions with the active centers of HBV, capsid Y132A mutant (VCID 8772) PDB ID: 5E0I .

Anti-COVID-19 Main Protease Activity

The compound has been studied for its potential anti-COVID-19 main protease activity . It was evaluated for its interactions with the active centers of the COVID-19 main protease (PDB ID: 6LU7) .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available literature. It is primarily intended for research use only.

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are viral proteins, specifically the hepatitis B virus (HBV) capsid Y132A mutant and the COVID-19 main protease . These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.

Mode of Action

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile interacts with its targets through a process known as molecular docking . This involves the compound binding to the active centers of the target proteins, thereby inhibiting their function. The specific changes resulting from this interaction depend on the nature of the target protein and the binding site.

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are those involved in the replication of the hepatitis B virus and the SARS-CoV-2 virus . By inhibiting key proteins in these pathways, the compound can potentially prevent the replication of these viruses, thereby limiting their spread within the host organism.

Result of Action

The molecular and cellular effects of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile’s action would be the inhibition of viral protein function, leading to a decrease in viral replication . This could potentially result in a reduction of viral load within the host organism, alleviating symptoms and potentially leading to the clearance of the virus.

properties

IUPAC Name |

1-benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O/c23-19-11-18-20(12-21(19)25-9-5-2-6-10-25)26(15-17(13-24)22(18)27)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPVUECCFMVMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2569991.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2569994.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)

![N-[5-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2569998.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2569999.png)